molecular formula C13H17Cl2NO2S B497879 4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide CAS No. 927637-00-1

4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide

Cat. No. B497879
CAS RN: 927637-00-1
M. Wt: 322.2g/mol
InChI Key: LXZXFKYGQRUIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide, commonly known as DCMS, is a sulfonamide derivative that has been widely used in scientific research for its unique properties. DCMS is a white crystalline powder that is soluble in organic solvents and has a melting point of 155-156°C. This compound has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of DCMS is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of DCMS and the primary amine group of the target molecule. This covalent bond formation can lead to changes in the conformation and activity of the target molecule, which can have downstream effects on biological processes.
Biochemical and Physiological Effects:
DCMS has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition can lead to changes in the pH of various tissues and fluids in the body.
DCMS has also been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This activity is believed to be due to the inhibition of bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

DCMS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for primary amines. Additionally, DCMS has been extensively studied, and its properties and reactivity are well understood.
However, there are also some limitations to the use of DCMS in lab experiments. For example, it can be difficult to work with due to its low solubility in aqueous solvents. Additionally, the reaction between DCMS and primary amines can be slow, which can limit its use in certain applications.

Future Directions

There are several future directions for research on DCMS. One area of interest is the development of novel inhibitors of carbonic anhydrase using DCMS as a building block. These inhibitors have potential applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Another area of interest is the development of new methods for the synthesis of DCMS and related compounds. This could involve the use of alternative starting materials or reaction conditions to improve the efficiency and selectivity of the synthesis.
Finally, there is potential for the use of DCMS in the development of new diagnostic tools for the detection of primary amines in biological samples. This could have applications in the diagnosis and monitoring of various diseases and conditions.

Synthesis Methods

DCMS can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. This reaction results in the formation of DCMS and hydrochloric acid. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DCMS has been used extensively in scientific research as a reagent for the determination of amino acids and peptides. It has been shown to react selectively with primary amines, forming stable sulfonamide derivatives. This reaction can be used to quantify the amount of primary amines in a sample, which is useful in the analysis of proteins and other biomolecules.
DCMS has also been used in the synthesis of novel compounds with potential biological activity. For example, DCMS has been used as a building block in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. These inhibitors have potential applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c1-9-7-11(14)12(15)8-13(9)19(17,18)16-10-5-3-2-4-6-10/h7-8,10,16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZXFKYGQRUIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.